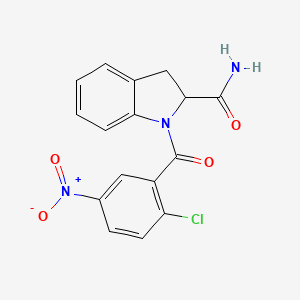

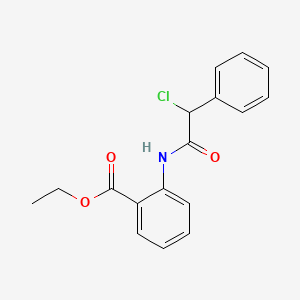

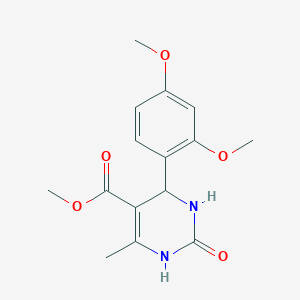

3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, including acylation, hydrogenation, and esterification reactions. For instance, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved hydrogenation and esterification starting from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid . Similarly, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide has been characterized using various spectroscopic methods such as NMR, IR, and X-ray diffractometry. For example, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide include C–H bond functionalization, which is facilitated by the presence of directing groups such as N,O-bidentate motifs . These reactions are important for further functionalization and derivatization of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide, such as solubility, melting point, and stability, can be inferred from their synthesis and structural analysis. For example, the purity and specific activity of a synthesized compound were determined using HPLC and radiochemical methods . These properties are essential for the practical application and handling of the compound.

Aplicaciones Científicas De Investigación

1. Bioactivation and DNA Interactions

5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a related compound, demonstrates significant bioactivity through its ability to form DNA-DNA interstrand crosslinks in cells. This characteristic, derived from its bioreduction by the enzyme DT diaphorase, emphasizes its potential in cytotoxic applications and targeted therapies (Knox, Friedlos, Marchbank, & Roberts, 1991).

2. Crystal Structure Analysis

N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, a structurally similar compound, has been synthesized and studied using single-crystal X-ray diffractometry. Insights from this research are valuable for understanding molecular orientations and interactions, which can be critical in the design of new drugs and materials (Zong & Wang, 2009).

3. Antimicrobial and Cytotoxic Activities

Compounds like 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide, derived from the endophytic fungus Botryosphaeria dothidea, show promising antimicrobial, antioxidant, and cytotoxic activities. Such findings highlight the potential of these compounds in developing new antimicrobial and anticancer agents (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).

4. Interaction with Metal Ions

Studies on N-(methylthiazol-2-yl)nitrobenzamide and its isomers, including compounds with similar structures to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide, reveal selective interactions with metal ions like Cu²⁺ and Fe²⁺/³⁺. This specificity suggests potential applications in metal ion detection and separation processes (Phukan, Goswami, & Baruah, 2015).

5. Chemotherapeutic Activity

Similar compounds, such as 4-iodo-3-nitrobenzamide, show potential chemotherapeutic activity by undergoing metabolic reduction and inducing cell death in tumor cells. This highlights the therapeutic potential of nitrobenzamide derivatives in cancer treatment (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-8-4-5-14-7-10(8)15-13(18)9-2-3-11(16(19)20)12(17)6-9/h2-7,17H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKONBNIAXVQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)